Lusutrombopag Lusutrombopag Lusutrombopag is a member of cinnamic acids.
Lusutrombopag is an orally bioavailable thrombopoietin receptor (TPOR) agonist developed by Shionogi & Company (Osaka, Japan). TPOR is a regulatory target site for endogenous thrombopoietin, which acts as a primary cytokine to promote megakaryocyte proliferation and differentiation, and affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. Thrombocytopenia, which indicates abnormally low levels of platelets, is a common complication related to chronic liver disease. This hematological abnormality, especially in cases of severe thrombocytopenia (platelet count <50,000/μL), creates challenges to patients requiring invasive medical procedures where there is a significant risk for spontaneous bleeding. Lusutrombopag binds to the transmembrane domain of TPOR expressed on megakaryocytes, and causes the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. In September 2015, lusutrombopag received its first global approval in Japan to reduce the need for platelet transfusion in adults with chronic liver disease and thrombocytopenia who are schedule to undergo an invasive medical procedure. Lusutrombopag was approved by the FDA on July 31st, 2018 for the same therapeutic indication under the market name Mulpleta. In two randomized, double-blind, placebo-controlled trials, patients with chronic liver disease and severe thrombocytopenia who were undergoing an invasive procedure with a platelet count less than 50 x 10^9/L were administered lusutrombopag orally. Higher percentages (65-78%) of the patients receiving lusutrombopag required no platelet transfusion prior to the primary invasive procedure compared to those receiving placebo. Lusutrombopag is currently in phase III development in various European countries including Austria, Belgium, Germany, and the UK.
Lusutrombopag is an orally available thrombopoietin (TPO) receptor (TPOR; MPL) agonist, with potential megakaryopoiesis stimulating activity. Upon administration, lusutrombopag binds to and interacts with the transmembrane domain of human TPO receptor expressed on megakaryocytes, which leads to the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. This increases the production of platelets and may prevent or treat thrombocytopenia in patients with chronic liver disease. TPOR is a cytokine receptor and member of the hematopoietic receptor superfamily.
Brand Name: Vulcanchem
CAS No.: 1110766-97-6
VCID: VC0533858
InChI: InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
SMILES: CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Molecular Formula: C29H32Cl2N2O5S
Molecular Weight: 591.5 g/mol

Lusutrombopag

CAS No.: 1110766-97-6

VCID: VC0533858

Molecular Formula: C29H32Cl2N2O5S

Molecular Weight: 591.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lusutrombopag - 1110766-97-6

Description

Lusutrombopag is an orally bioavailable thrombopoietin receptor agonist developed by Shionogi & Company, Osaka, Japan. It is primarily used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo invasive medical procedures. Thrombocytopenia, characterized by abnormally low platelet counts, poses significant risks for spontaneous bleeding during such procedures .

Mechanism of Action

Lusutrombopag acts by binding to the transmembrane domain of the thrombopoietin receptor (TPOR) expressed on megakaryocytes. This interaction stimulates the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells, thereby increasing platelet production. TPOR is a key regulatory site for endogenous thrombopoietin, which promotes megakaryocyte development and affects other hematopoietic lineages .

Clinical Use and Efficacy

Lusutrombopag has been approved in Japan since September 2015 and by the FDA in July 2018 under the market name Mulpleta for reducing the need for platelet transfusions in adults with chronic liver disease and thrombocytopenia undergoing invasive procedures . Clinical trials have shown that lusutrombopag significantly increases platelet counts, allowing a higher percentage of patients to avoid platelet transfusions compared to placebo .

Clinical Trial Outcomes

Dose of LusutrombopagPercentage Not Requiring Platelet TransfusionResponse Rate
2 mg80.0%66.7%
3 mg81.3%68.8%
4 mg93.3%80.0%
Placebo20.0%6.7%

Source: Clinical trials data summarized from .

Research Findings

A phase 2B study in Japan demonstrated that a daily dose of 3 mg of lusutrombopag for 7 days effectively raised platelet counts in patients with chronic liver disease . Another study found that factors indicative of renal function negatively correlated with platelet count increases, suggesting renal function as a predictor of response to lusutrombopag .

Predictors of Response

PredictorCorrelation with Platelet Increase
BUN (Blood Urea Nitrogen)Negative correlation (p = 0.033)
CreatinineNegative correlation (p = 0.049)
eGFR (Estimated Glomerular Filtration Rate)Negative correlation (p = 0.0014)

Source: Analysis from a phase 2B study in Japan .

Safety and Adverse Effects

While lusutrombopag is generally well-tolerated, it has been associated with thrombosis-related events in some cases. In clinical trials, the incidence of adverse events was high but did not show a dose-related increase . The most common adverse effects include headache, dizziness, and gastrointestinal disturbances, though specific data on these are not detailed in the available literature.

Real-World Studies

Real-world studies, such as the REAl-world Lusutrombopag treatment in ITalY (REALITY) study, have further validated the efficacy and safety of lusutrombopag in cirrhotic patients. These studies highlight its ability to increase platelet counts and avoid transfusions in clinical practice settings .

CAS No. 1110766-97-6
Product Name Lusutrombopag
Molecular Formula C29H32Cl2N2O5S
Molecular Weight 591.5 g/mol
IUPAC Name (E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid
Standard InChI InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
Standard InChIKey NOZIJMHMKORZBA-KJCUYJGMSA-N
Isomeric SMILES CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl
SMILES CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Canonical SMILES CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Practically insoluble
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms S-888711; S 888711; S888711; Lusutrombopag, brand name: Mulpleta.
Reference 1: Tsuji Y, Kawaratani H, Ishida K, Kaya D, Kubo T, Fujinaga Y, Sawada Y, Takaya H, Shimozato N, Kaji K, Namisaki T, Moriya K, Akahane T, Yoshiji H. Effectiveness of Lusutrombopag in Patients with Mild to Moderate Thrombocytopenia. Dig Dis. 2019 Oct 25:1-6. doi: 10.1159/000504044. [Epub ahead of print] PubMed PMID: 31655803. 2: Shirley M, McCafferty EH, Blair HA. Lusutrombopag: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure. Drugs. 2019 Oct;79(15):1689-1695. doi: 10.1007/s40265-019-01197-8. Review. PubMed PMID: 31529283. 3: Katsube T, Wajima T, Fukuhara T, Kano T. Effects of Food and Calcium Carbonate on the Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist. Clin Ther. 2019 Sep;41(9):1747-1754.e2. doi: 10.1016/j.clinthera.2019.06.004. Epub 2019 Jul 11. PubMed PMID: 31303281. 4: Hussar DA, Kludjian GA. Prucalopride succinate, Fostamatinib disodium hexahydrate, Avatrombopag maleate, and Lusutrombopag. J Am Pharm Assoc (2003). 2019 Jul - Aug;59(4):601-604. doi: 10.1016/j.japh.2019.05.013. PubMed PMID: 31296323. 5: Sasaki R, Shiino C, Imawari M, Bentley R, Cai B, Yoshida M, Afdhal N. Safety and effectiveness of lusutrombopag in Japanese chronic liver disease patients with thrombocytopenia undergoing invasive procedures: Interim results of a postmarketing surveillance. Hepatol Res. 2019 Oct;49(10):1169-1181. doi: 10.1111/hepr.13392. Epub 2019 Jul 22. PubMed PMID: 31228221. 6: Katsube T, Shimizu R, Fukuhara T, Kano T, Wajima T. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures. Clin Pharmacokinet. 2019 Nov;58(11):1469-1482. doi: 10.1007/s40262-019-00770-4. PubMed PMID: 31055790; PubMed Central PMCID: PMC6856258. 7: Takada H, Kurosaki M, Nakanishi H, Takahashi Y, Itakura J, Tsuchiya K, Yasui Y, Tamaki N, Takaura K, Komiyama Y, Higuchi M, Kubota Y, Wang W, Okada M, Shimizu T, Watakabe K, Enomoto N, Izumi N. Real-life experience of lusutrombopag for cirrhotic patients with low platelet counts being prepared for invasive procedures. PLoS One. 2019 Feb 15;14(2):e0211122. doi: 10.1371/journal.pone.0211122. eCollection 2019. PubMed PMID: 30768601; PubMed Central PMCID: PMC6377090. 8: Peck-Radosavljevic M, Simon K, Iacobellis A, Hassanein T, Kayali Z, Tran A, Makara M, Ben Ari Z, Braun M, Mitrut P, Yang SS, Akdogan M, Pirisi M, Duggal A, Ochiai T, Motomiya T, Kano T, Nagata T, Afdhal N. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2). Hepatology. 2019 Oct;70(4):1336-1348. doi: 10.1002/hep.30561. Epub 2019 Mar 15. PubMed PMID: 30762895; PubMed Central PMCID: PMC6849531. 9: Ishikawa T, Okoshi M, Tomiyoshi K, Kojima Y, Horigome R, Imai M, Nozawa Y, Iwanaga A, Sano T, Honma T, Yoshida T. Efficacy and safety of repeated use of lusutrombopag prior to radiofrequency ablation in patients with recurrent hepatocellular carcinoma and thrombocytopenia. Hepatol Res. 2019 May;49(5):590-593. doi: 10.1111/hepr.13305. Epub 2019 Feb 6. PubMed PMID: 30602063; PubMed Central PMCID: PMC6849762. 10: Uojima H, Arase Y, Itokawa N, Atsukawa M, Satoh T, Miyazaki K, Hidaka H, Sung JH, Kako M, Tsuruya K, Kagawa T, Iwakiri K, Horie R, Koizumi W. Relationship between response to lusutrombopag and splenic volume. World J Gastroenterol. 2018 Dec 14;24(46):5271-5279. doi: 10.3748/wjg.v24.i46.5271. PubMed PMID: 30581275; PubMed Central PMCID: PMC6295839. 11: Hidaka H, Kurosaki M, Tanaka H, Kudo M, Abiru S, Igura T, Ishikawa T, Seike M, Katsube T, Ochiai T, Kimura K, Fukuhara T, Kano T, Nagata T, Tanaka K, Kurokawa M, Yamamoto K, Osaki Y, Izumi N, Imawari M. Lusutrombopag Reduces Need for Platelet Transfusion in Patients With Thrombocytopenia Undergoing Invasive Procedures. Clin Gastroenterol Hepatol. 2019 May;17(6):1192-1200. doi: 10.1016/j.cgh.2018.11.047. Epub 2018 Nov 28. PubMed PMID: 30502505. 12: Katano T, Sanada Y, Okada N, Mizuta K. Lusutrombopag as pretreatment for liver biopsy following liver transplantation. Pediatr Int. 2018 Nov;60(11):1033-1034. doi: 10.1111/ped.13698. Epub 2018 Oct 30. PubMed PMID: 30375132. 13: Tateishi R, Seike M, Kudo M, Tamai H, Kawazoe S, Katsube T, Ochiai T, Fukuhara T, Kano T, Tanaka K, Kurokawa M, Yamamoto K, Osaki Y, Izumi N, Imawari M. A randomized controlled trial of lusutrombopag in Japanese patients with chronic liver disease undergoing radiofrequency ablation. J Gastroenterol. 2019 Feb;54(2):171-181. doi: 10.1007/s00535-018-1499-2. Epub 2018 Aug 13. PubMed PMID: 30105510; PubMed Central PMCID: PMC6349796. 14: Yoshida H, Yamada H, Nogami W, Dohi K, Kurino-Yamada T, Sugiyama K, Takahashi K, Gahara Y, Kitaura M, Hasegawa M, Oshima I, Kuwabara K. Development of a new knock-in mouse model and evaluation of pharmacological activities of lusutrombopag, a novel, nonpeptidyl small-molecule agonist of the human thrombopoietin receptor c-Mpl. Exp Hematol. 2018 Mar;59:30-39.e2. doi: 10.1016/j.exphem.2017.12.005. Epub 2017 Dec 20. PubMed PMID: 29274361. 15: Fujita M, Abe K, Hayashi M, Okai K, Takahashi A, Ohira H. Two cases of liver cirrhosis treated with lusutrombopag before partial splenic embolization. Fukushima J Med Sci. 2017 Dec 19;63(3):165-171. doi: 10.5387/fms.2017-07. Epub 2017 Nov 15. PubMed PMID: 29142151; PubMed Central PMCID: PMC5792501. 16: Kotani S, Kohge N, Tsukano K, Ogawa S, Yamanouchi S, Kusunoki R, Aimi M, Miyaoka Y, Fujishiro H. Avoidance of platelet transfusion with readministration of lusutrombopag before radiofrequency ablation in hepatocellular carcinoma:a case report. Nihon Shokakibyo Gakkai Zasshi. 2017;114(10):1853-1859. doi: 10.11405/nisshoshi.114.1853. Japanese. PubMed PMID: 28978885. 17: Sato S, Miyake T, Kataoka M, Isoda K, Yazaki T, Tobita H, Ishimura N, Kinoshita Y. Efficacy of Repeated Lusutrombopag Administration for Thrombocytopenia in a Patient Scheduled for Invasive Hepatocellular Carcinoma Treatment. Intern Med. 2017 Nov 1;56(21):2887-2890. doi: 10.2169/internalmedicine.8791-16. Epub 2017 Sep 25. PubMed PMID: 28943563; PubMed Central PMCID: PMC5709632. 18: Sakamaki A, Watanabe T, Abe S, Kamimura K, Tsuchiya A, Takamura M, Kawai H, Yamagiwa S, Terai S. Lusutrombopag increases hematocytes in a compensated liver cirrhosis patient. Clin J Gastroenterol. 2017 Jun;10(3):261-264. doi: 10.1007/s12328-017-0735-2. Epub 2017 Mar 21. PubMed PMID: 28324272; PubMed Central PMCID: PMC5429890. 19: Katsube T, Ishibashi T, Kano T, Wajima T. Population Pharmacokinetic and Pharmacodynamic Modeling of Lusutrombopag, a Newly Developed Oral Thrombopoietin Receptor Agonist, in Healthy Subjects. Clin Pharmacokinet. 2016 Nov;55(11):1423-1433. PubMed PMID: 27209291. 20: Kim ES. Lusutrombopag: First Global Approval. Drugs. 2016 Jan;76(1):155-8. doi: 10.1007/s40265-015-0525-4. PubMed PMID: 26666417.
PubChem Compound 49843517
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

591.5445 g/mol
Related :